molecular formula C8H7ClN2O B170392 3-Chloro-5-ethoxypyridine-4-carbonitrile CAS No. 153463-57-1

3-Chloro-5-ethoxypyridine-4-carbonitrile

Cat. No. B170392
CAS RN: 153463-57-1
M. Wt: 182.61 g/mol
InChI Key: KUYZWPHLKDFTRX-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxypyridine-4-carbonitrile (CEPC) is a chemical compound that belongs to the pyridine family. It has a molecular formula of C8H7ClN2O and a molecular weight of 182.61 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridine derivatives have been synthesized through various protocols, demonstrating the versatility of pyridine compounds as intermediates. For instance, compounds obtained from chlorination and amination processes have been structurally analyzed using X-ray diffraction, IR, NMR, and fluorescence spectroscopy, highlighting their crystallization patterns and optical properties (Jukić et al., 2010), (Tranfić et al., 2011).

Applications in Corrosion Inhibition

  • Pyrazolopyridine derivatives synthesized using ultrasound-assisted methods have been studied for their corrosion inhibition effects on mild steel in acidic environments. These studies employ weight loss, electrochemical impedance, and potentiodynamic polarization techniques to evaluate the effectiveness of these derivatives as corrosion inhibitors (Dandia et al., 2013).

Photovoltaic and Optical Properties

  • The structural and optical properties of certain pyridine derivatives have been investigated, particularly in the context of thin films. These studies focus on the polycrystalline nature of compounds, their nanocrystallite dispersion in an amorphous matrix upon thermal deposition, and their potential applications in photodiode fabrication due to their photovoltaic properties (Zeyada et al., 2016), (Zeyada et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for 3-Chloro-5-ethoxypyridine-4-carbonitrile provides information about its hazards . It is advised to be used only for R&D and not for medicinal, household, or other uses .

properties

IUPAC Name

3-chloro-5-ethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-2-12-8-5-11-4-7(9)6(8)3-10/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYZWPHLKDFTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxypyridine-4-carbonitrile

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